physicochemical properties of 8-Hydroxyquinoline-6-carbaldehyde
physicochemical properties of 8-Hydroxyquinoline-6-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline-6-carbaldehyde
Abstract
8-Hydroxyquinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and neuroprotective effects.[1][2] These activities are intrinsically linked to their physicochemical properties, which govern their ability to chelate metal ions, cross biological membranes, and interact with molecular targets.[3] This technical guide provides a comprehensive framework for understanding and characterizing the core physicochemical properties of a specific, yet less-documented isomer, 8-Hydroxyquinoline-6-carbaldehyde. Recognizing the scarcity of published experimental data for this particular isomer, this document serves as both a repository of comparative and predicted data and a methodological blueprint for its complete empirical characterization. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and discuss the implications of these properties for researchers, scientists, and drug development professionals.
The 8-Hydroxyquinoline Scaffold: A Foundation of Versatility
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic heterocycle composed of a pyridine ring fused to a phenol ring.[1] Its significance stems from the unique spatial relationship between the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring. This arrangement creates a powerful bidentate chelating site, enabling the formation of stable complexes with a wide variety of metal ions, a property central to its biological mechanism of action.[4][5]
The introduction of a carbaldehyde (–CHO) group, an electron-withdrawing substituent, onto this scaffold profoundly influences its electronic distribution, reactivity, and steric profile. The precise position of this group dictates the molecule's polarity, hydrogen bonding potential, and ultimately, its interaction with biological systems. This guide focuses specifically on the 6-carbaldehyde isomer, providing the necessary tools to elucidate its unique chemical personality.
Core Physicochemical Profile: A Comparative and Predictive Analysis
A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. While direct experimental data for 8-Hydroxyquinoline-6-carbaldehyde is sparse, we can infer a probable profile by comparing it with its more studied isomers and applying fundamental chemical principles.
Molecular Identity
The first step in characterization is confirming the molecule's fundamental identity.
Caption: Chemical structure of 8-Hydroxyquinoline-6-carbaldehyde.
Comparative Data of Isomers
The properties of the known 2- and 5-carbaldehyde isomers provide a valuable benchmark for predicting the behavior of the 6-carbaldehyde variant.
| Property | 2-carbaldehyde Isomer | 5-carbaldehyde Isomer | 6-carbaldehyde Isomer (Predicted/Inferred) | Justification / Rationale |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₇NO₂ | Isomeric relationship. |
| Molecular Weight | 173.17 g/mol [6] | 173.17 g/mol [7] | 173.17 g/mol | Isomeric relationship. |
| Appearance | Yellow crystalline powder[8][9] | Beige / Yellow to brown solid[10][11] | Likely a yellow or brownish solid | The extended conjugation of the quinoline system typically imparts color. |
| Melting Point (°C) | 97 - 100[12] | 171.3 - 171.8[10] | Expected to be high, likely between the 2- and 5-isomer values. | The 5-isomer's high melting point suggests strong crystal lattice packing. The 6-position may have intermediate packing efficiency. |
| Aqueous Solubility | Low (predicted) | Low (predicted) | Expected to have low aqueous solubility. | The molecule is predominantly aromatic and hydrophobic. |
| LogP (o/w) | 1.7 (Computed)[13] | 1.5 (Computed)[14] | Expected to be in the range of 1.5 - 2.0. | The LogP is largely driven by the core scaffold; minor positional changes have a smaller effect. |
| pKa | 9.27 (Predicted)[15] | Not Found | Expected to have two pKa values: one acidic (phenolic OH, ~9-10) and one basic (quinoline N, ~4-5). | Similar to the parent 8-HQ (pKa ~9.9), but the electron-withdrawing aldehyde will slightly increase the acidity of the phenol.[16] |
Experimental Characterization: A Methodological Blueprint
For drug development professionals, predictive data is insufficient. Rigorous experimental determination is mandatory. The following section outlines the critical protocols for a comprehensive physicochemical characterization.
Identity and Purity Confirmation
Before measuring any property, the identity and purity of the material must be unequivocally established. This is a self-validating step; subsequent experiments are only trustworthy if the starting material is well-characterized.
Caption: Workflow for spectroscopic identity confirmation.
Protocol 3.1.1: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Objective: To confirm the carbon-hydrogen framework and connectivity.
-
Methodology: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).[17]
-
¹H NMR: Expect to see a singlet for the aldehyde proton (δ ≈ 9.5-10.5 ppm), a singlet for the phenolic proton, and a series of multiplets in the aromatic region (δ ≈ 7.0-9.0 ppm). The specific coupling patterns will confirm the 6-position substitution.
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (δ ≈ 190 ppm) and distinct signals for the aromatic carbons.[10]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: Analyze a small amount of the solid sample using a KBr pellet or an ATR accessory.[17]
-
Expected Peaks: A strong C=O stretching vibration for the aldehyde (≈ 1670-1700 cm⁻¹), a broad O-H stretch for the phenol (≈ 3200-3600 cm⁻¹), and C=C/C=N aromatic ring stretches (≈ 1450-1600 cm⁻¹).[10]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: Use a technique like Electrospray Ionization (ESI) to generate ions.
-
Expected Result: A prominent ion peak corresponding to the molecular weight (173.17) as [M+H]⁺ (174.18) or [M-H]⁻ (172.16).[10]
-
Solubility
Solubility is a critical parameter that directly impacts bioavailability and formulation strategies.[18]
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 3.2.1: Thermodynamic (Shake-Flask) Solubility Assay [19]
-
Preparation: Add an excess amount of solid 8-Hydroxyquinoline-6-carbaldehyde to a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure a true thermodynamic equilibrium is achieved.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.
Chemical Stability
Understanding a compound's stability is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[19]
Caption: Workflow for a Forced Degradation Stability Study.
Protocol 3.3.1: Forced Degradation Study by HPLC [19]
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.
-
Stress Conditions: Prepare solutions of the compound and expose them to a range of forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C.
-
Basic: 0.1 M NaOH at 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Photolytic: Expose the solution to light (as the 8-HQ scaffold is known to be light-sensitive).[19]
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify the peaks of any major degradants. This provides a comprehensive map of the compound's liabilities.
Implications for Research and Drug Development
The , once determined, will directly inform its potential applications.
-
Low Aqueous Solubility: This is a common challenge in drug development. If confirmed, formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions would need to be explored to improve bioavailability.
-
Lipophilicity (LogP): A LogP value in the range of 1.5-2.0 suggests good potential for membrane permeability, a desirable trait for oral drug absorption.
-
pKa Values: The presence of both an acidic phenol and a basic nitrogen means the compound's ionization state will change significantly with pH. This is critical for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine) and its potential for pH-dependent solubility.
-
Chelating Ability: This is the hallmark of the 8-HQ scaffold. The compound's ability to sequester metal ions is likely central to its biological activity, but it also raises potential toxicological concerns related to the disruption of metal homeostasis that must be carefully evaluated.[3]
-
Chemical Stability: The aldehyde functional group can be susceptible to oxidation. If the forced degradation study shows significant oxidative or photolytic instability, it would necessitate protective packaging (e.g., amber vials, nitrogen overlay) and the inclusion of antioxidants in formulations.[19]
Conclusion
8-Hydroxyquinoline-6-carbaldehyde is a compound of significant interest due to its promising chemical scaffold. While a complete experimental dataset is not yet publicly available, this guide has established a robust framework for its characterization. Through a combination of comparative analysis with its isomers and the application of standardized, self-validating experimental protocols, researchers can systematically uncover its physicochemical profile. This detailed understanding of solubility, stability, lipophilicity, and ionization is not merely an academic exercise; it is an essential prerequisite for unlocking the full therapeutic and scientific potential of this versatile molecule.
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